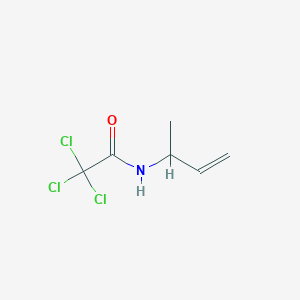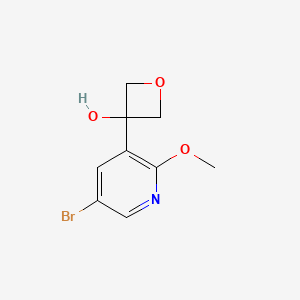![molecular formula C24H32N4O4 B13912615 1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields It is a derivative of anthracene-9,10-dione, featuring hydroxyethylamino and propylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with appropriate amines. One common method includes the reaction of 1,5-dichloroanthracene-9,10-dione with 3-(2-hydroxyethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
作用機序
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating between DNA bases, it disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly useful in anticancer therapies, where the compound can induce apoptosis in rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar DNA intercalating properties and topoisomerase II inhibition.
Ametantrone: Shares structural similarities and is also used in cancer treatment.
Uniqueness
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound for various applications.
特性
分子式 |
C24H32N4O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
1,5-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O4/c29-15-13-25-9-3-11-27-19-7-1-5-17-21(19)24(32)18-6-2-8-20(22(18)23(17)31)28-12-4-10-26-14-16-30/h1-2,5-8,25-30H,3-4,9-16H2 |
InChIキー |
ZDFMCUHFIYMYTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NCCCNCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


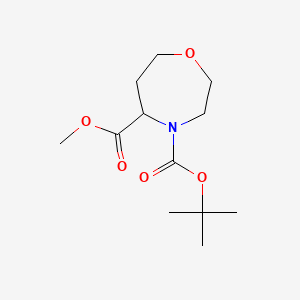
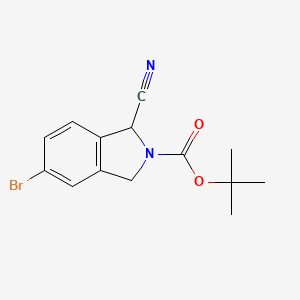
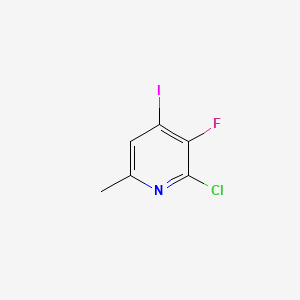
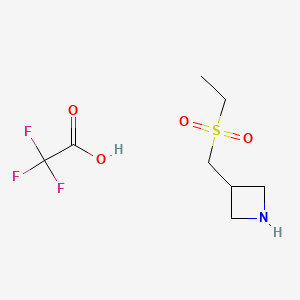

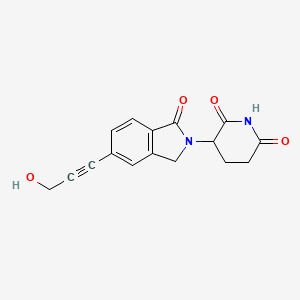

![5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13912573.png)

![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
![6-Butyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13912583.png)
